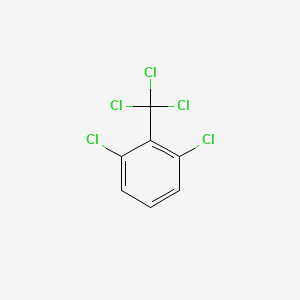
1,3-Dichloro-2-(trichloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl5. It is a chlorinated aromatic hydrocarbon, characterized by the presence of two chlorine atoms and a trichloromethyl group attached to a benzene ring. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(trichloromethyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,3-dichlorobenzene in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under controlled conditions to ensure the selective introduction of the trichloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The compound is typically produced in dedicated chemical plants equipped with the necessary safety and environmental controls.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products include carboxylic acids and other oxidized compounds.
Reduction: Reduced products include less chlorinated benzene derivatives.
科学的研究の応用
1,3-Dichloro-2-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dichloro-2-(trichloromethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms and the trichloromethyl group act as electron-withdrawing groups, influencing the reactivity of the benzene ring. These interactions can affect the compound’s behavior in chemical and biological systems.
類似化合物との比較
Similar Compounds
1,3-Dichlorobenzene: This compound has two chlorine atoms on the benzene ring but lacks the trichloromethyl group.
1,2-Dichloro-4-(trichloromethyl)benzene: Similar structure with chlorine atoms and a trichloromethyl group but different positions on the benzene ring.
Uniqueness
1,3-Dichloro-2-(trichloromethyl)benzene is unique due to the specific positioning of its chlorine atoms and trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in chemical synthesis and industrial processes.
特性
CAS番号 |
54730-36-8 |
|---|---|
分子式 |
C7H3Cl5 |
分子量 |
264.4 g/mol |
IUPAC名 |
1,3-dichloro-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C7H3Cl5/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H |
InChIキー |
NFICEVMIQXDAEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


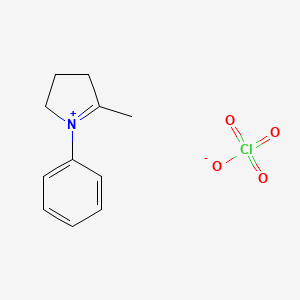
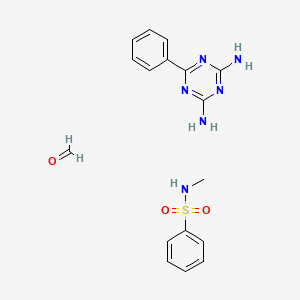
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
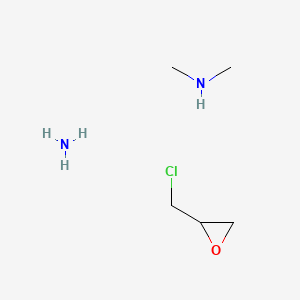

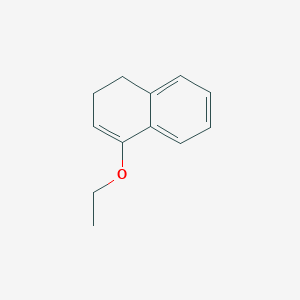
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)

